Physicochemical Profiling and Characterization of 1-(p-tolyl)cyclobutan-1-amine HCl
Physicochemical Profiling and Characterization of 1-(p-tolyl)cyclobutan-1-amine HCl
Topic: Physicochemical properties of 1-(p-tolyl)cyclobutan-1-amine HCl Role: Senior Application Scientist Format: Technical Guide / Whitepaper
Technical Guide for Drug Development
Executive Summary
1-(p-tolyl)cyclobutan-1-amine hydrochloride (CAS: 1228878-94-1) is a specialized primary amine scaffold used primarily in the synthesis of Central Nervous System (CNS) agents, particularly monoamine reuptake inhibitors. Structurally characterized by a cyclobutane ring restricting the conformational freedom of the amine and p-tolyl moieties, this compound offers distinct metabolic stability and lipophilicity profiles compared to its linear analogs (e.g., phentermine or amphetamine derivatives).
This guide provides a comprehensive physicochemical analysis, characterizing the compound’s solid-state properties, solution thermodynamics, and stability profile. It is designed to support researchers in pre-formulation, analytical method development, and synthetic optimization.
Chemical Identity & Structural Analysis[1][2][3]
The compound is an achiral primary amine salt. The cyclobutane ring imposes a "puckered" conformation, creating a rigid spatial arrangement between the aromatic ring and the amine, which is critical for receptor binding affinity (e.g., at DAT/NET transporters).
| Parameter | Detail |
| IUPAC Name | 1-(4-methylphenyl)cyclobutan-1-amine hydrochloride |
| Common Synonyms | 1-(p-tolyl)cyclobutanamine HCl; 1-(4-methylphenyl)cyclobutylamine HCl |
| CAS Number | 1228878-94-1 (HCl Salt); 51089-96-4 (Free Base Analog) |
| Molecular Formula | C₁₁H₁₅N[1][2][3][4][5][6] · HCl |
| Molecular Weight | 197.70 g/mol (Salt); 161.25 g/mol (Free Base) |
| SMILES | CC1=CC=C(C=C1)C2(CCC2)N.Cl |
| Chirality | Achiral (Plane of symmetry through C1-C3 axis) |
Physicochemical Property Profile
Predicted vs. Typical Experimental Values
As a primary amine hydrochloride, the compound exhibits high water solubility and a distinct pH-dependent lipophilicity profile.
| Property | Value / Range | Context & Implication |
| pKa (Base) | 9.6 – 9.9 (Predicted) | The amine is protonated (>99%) at physiological pH (7.4), aiding solubility but limiting passive membrane permeability without active transport or ion-pairing. |
| LogP (Octanol/Water) | ~2.3 (Free Base) | Moderate lipophilicity. The cyclobutane ring adds ~0.4 log units compared to an isopropyl group, enhancing blood-brain barrier (BBB) penetration potential. |
| LogD (pH 7.4) | ~0.1 – 0.5 | At pH 7.4, the ionized fraction reduces the effective distribution coefficient, suggesting moderate aqueous solubility in biological fluids. |
| Melting Point | > 200°C (Decomp.) | High lattice energy typical of amine salts. Sharp endotherm expected. Broadening indicates impurities or amorphous content. |
| Solubility (Water) | > 50 mg/mL | Highly soluble. Suitable for aqueous injection formulations or immediate-release oral dosage forms. |
| Hygroscopicity | Moderate to High | HCl salts of small amines often exhibit deliquescence above 60% RH. Handling in controlled humidity is required. |
Solid-State Characterization Strategy
The hydrochloride salt can exist in multiple polymorphic forms or solvates.
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Polymorphism: Solvent-mediated polymorphic transformations are common during crystallization from ethanol/ether mixtures.
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Counter-ion Effects: While the HCl salt is standard, the mesylate or tartrate salts may be explored if the HCl salt proves too hygroscopic for tablet compression.
Synthesis & Manufacturing Pathway
The synthesis of 1-arylcyclobutanamines is challenging due to the strain of the four-membered ring. The most robust route avoids direct nucleophilic substitution on the ring and instead utilizes rearrangement reactions.
Primary Route: Dialkylation of p-tolylacetonitrile followed by hydrolysis and Hofmann Rearrangement.
Figure 1: Synthetic pathway utilizing Hofmann Rearrangement to install the amine on the strained cyclobutane ring.
Experimental Characterization Protocols
To validate the material for research or pre-clinical use, the following self-validating protocols are recommended.
High-Performance Liquid Chromatography (HPLC)
Objective: Determine purity and quantify related substances (e.g., unreacted nitrile, hydrolyzed acid).
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 210 nm (Amine absorption is weak; low wavelength required) and 254 nm (Aromatic ring).
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Self-Validation: The p-tolyl moiety provides a distinct chromophore. If peak tailing occurs (common with amines), increase TFA concentration or switch to high pH buffer (Ammonium Bicarbonate, pH 10) with a base-stable column.
Potentiometric pKa Determination
Objective: Accurate measurement of ionization constant for solubility profiling.
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Preparation: Dissolve 5 mg of compound in 20 mL degassed water/methanol (if needed for solubility, though water should suffice).
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Titration: Titrate with 0.1 N NaOH using a standardized glass electrode at 25°C under N₂ atmosphere (to exclude CO₂).
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Analysis: Plot pH vs. Volume of NaOH. The inflection point represents the pKa.
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Expectation: A single inflection point around pH 9.6–9.9.
Forced Degradation (Stress Testing)
Objective: Identify stability risks.
| Stress Condition | Duration | Expected Outcome | Mechanism |
| Acid (0.1 N HCl) | 24 hrs, 60°C | Stable | Amine salts are generally acid-stable. |
| Base (0.1 N NaOH) | 24 hrs, 60°C | Stable (Precipitation) | Free base may oil out; chemical degradation unlikely. |
| Oxidation (3% H₂O₂) | 4 hrs, RT | Degradation Risk | Benzylic oxidation or N-oxidation (N-oxide formation). |
| Photostability | 1.2M Lux hours | Stable | Cyclobutane ring is UV-transparent; aromatic ring is stable. |
Visualization: Characterization Workflow
This flowchart outlines the decision matrix for qualifying a batch of 1-(p-tolyl)cyclobutan-1-amine HCl.
Figure 2: Analytical workflow for batch qualification, emphasizing the parallel assessment of solid-state form and chemical purity.
Handling and Safety
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Signal Word: Warning.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Hygroscopic. Store at -20°C in a tightly sealed container under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake and carbonate formation (reaction of amine with atmospheric CO₂).
References
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ChemicalBook. (2024). 1-(4-Methylphenyl)cyclobutanamine Hydrochloride Product Entry. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1228878-94-1. PubChem.[7][8][1][3][5] Retrieved from
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Kaufmann, D. (2003).[9] Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485. (Foundational chemistry of cyclobutane ring synthesis and stability).
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Baran Lab. (2024). Cyclobutanes in Organic Synthesis. Scripps Research Institute. Retrieved from
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